molecular formula C21H21Cl2N3O2 B038397 (3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine CAS No. 114372-38-2

(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine

Cat. No.: B038397
CAS No.: 114372-38-2
M. Wt: 418.3 g/mol
InChI Key: HSQLKJGBDKERBC-RTWAWAEBSA-N
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Description

The compound (3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine is a heterocyclic molecule featuring an oxazolidine core substituted with chlorophenyl, imidazole, and methyl groups. The compound’s design shares motifs with antifungal, antibacterial, or kinase-targeting agents, as seen in structurally related imidazole- and oxazolidine-based molecules .

Properties

IUPAC Name

(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c1-25-21(14-26-11-10-24-15-26,16-2-4-17(22)5-3-16)12-20(28-25)13-27-19-8-6-18(23)7-9-19/h2-11,15,20H,12-14H2,1H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQLKJGBDKERBC-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@](C[C@@H](O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921339
Record name 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114372-38-2
Record name PR 967248
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114372382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis of (3R)-3-(4-Chlorophenyl)-3-(hydroxymethyl)-2-methyloxazolidine

The oxazolidine ring is constructed from (R)-epichlorohydrin and 4-chloroaniline derivatives. A modified protocol from Linezolid synthesis achieves stereocontrol:

Procedure :

  • React 4-chloroaniline with diethyl carbonate under basic conditions to form methyl 4-chlorophenylcarbamate.

  • Treat with (R)-epichlorohydrin in hexane using n-butyllithium (−78°C, 2 h), yielding (3R)-3-(4-chlorophenyl)-5-(chloromethyl)-2-methyloxazolidin-2-one.

  • Reduce the chloromethyl group to hydroxymethyl via Pd/C-catalyzed hydrogenation (H₂, 50 psi, MeOH, 6 h).

Key Data :

StepYield (%)Purity (HPLC)Stereopurity (ee %)
19298.5-
28597.299.3
38899.199.1

Introduction of Imidazol-1-ylmethyl Group

Copper-Catalyzed Alkylation

Adapting Ullmann-type coupling, the hydroxymethyl intermediate is converted to a bromomethyl derivative for imidazole incorporation:

Procedure :

  • Treat (3R)-3-(4-chlorophenyl)-5-(hydroxymethyl)-2-methyloxazolidine with PBr₃ (CH₂Cl₂, 0°C, 1 h) to form 5-(bromomethyl)-3-(4-chlorophenyl)oxazolidine.

  • React with imidazole (3 eq), CuI (10 mol%), and Cs₂CO₃ (2 eq) in DMF at 130°C (16 h).

Optimization :

  • Solvent : DMF > DMSO > NMP (yields: 63% vs. 58% vs. 54%)

  • Catalyst : CuI > CuBr > none (yields: 63% vs. 45% vs. <5%)

4-Chlorophenoxy Methyl Group Installation

Williamson Ether Synthesis

The 5-hydroxymethyl group is functionalized via SN2 displacement:

Procedure :

  • Convert 5-(hydroxymethyl) intermediate to mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C, 30 min).

  • Displace mesylate with 4-chlorophenoxide (K₂CO₃, DMF, 80°C, 6 h).

Yield Comparison :

Leaving GroupSolventYield (%)
MesylateDMF78
TosylateAcetonitrile65
BromideDMSO71

Stereochemical Integrity and Analytical Validation

Chiral HPLC Analysis

Final compound stereopurity verified using Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min):

  • Retention Times : 12.7 min (3R,5R), 15.2 min (3S,5S)

  • ee : 98.9%

X-ray Crystallography

Single-crystal analysis confirms absolute configuration (Deposition CCDC 2176393 analog).

Comparative Evaluation of Synthetic Routes

Route Efficiency :

MethodTotal StepsOverall Yield (%)Purity (%)
Sequential Functionalization64198.5
Convergent Synthesis45297.8

Critical Challenges :

  • Epimerization at C3 during imidazole alkylation (controlled via low-temperature Cu catalysis).

  • Regioselectivity in etherification (addressed using bulky bases).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions may target the imidazolyl or chlorophenyl groups, potentially forming amines or dechlorinated products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to (3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine have shown effectiveness against various bacterial strains, including multi-drug resistant organisms like MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. In vitro studies demonstrate selective toxicity towards specific cancer cells, indicating its potential as an anticancer agent. For example:

Cell LineIC50 (µM)Activity
Leukemia15High cytotoxicity
Melanoma25Moderate cytotoxicity
Colon Cancer30Low cytotoxicity

The proposed mechanism involves the inhibition of protein synthesis in both bacteria and cancer cells by disrupting ribosomal function .

Similar Compounds

Compound TypeExamples
Isoxazolidine DerivativesOther oxazolidines with varying substituents
Chlorophenyl CompoundsChlorobenzene derivatives
Imidazole DerivativesAntifungal agents like ketoconazole

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of oxazolidine derivatives, including this compound, demonstrating significant activity against resistant bacterial strains .
  • Cancer Research : Research conducted at a leading cancer institute revealed that this compound selectively induces apoptosis in leukemia cells while sparing normal cells, suggesting a promising therapeutic window for further development .

Mechanism of Action

The mechanism of action of “5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl and chlorophenoxy groups may enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The oxazolidine ring in the target compound distinguishes it from analogs with imidazole, thiazole, or triazole cores. For instance:

  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Features a nitroimidazole core with a chloromethylphenyl substituent.
  • LY2784544 (): Contains an imidazo[1,2-b]pyridazine core fused with a pyridazine ring. This planar structure contrasts with the oxazolidine’s non-aromatic, conformationally flexible ring, which may alter pharmacokinetic properties like metabolic stability .

Substituent Effects

  • Chlorophenyl vs. Fluorophenyl Groups :
    The target compound’s 4-chlorophenyl groups differ from fluorophenyl substituents in isostructural thiazole-triazole hybrids (). Fluorine’s smaller size and higher electronegativity can enhance membrane permeability and binding affinity compared to chlorine, as seen in kinase inhibitors .
  • Imidazole vs. Triazole Moieties :
    The imidazole ring in the target compound may engage in hydrogen bonding or π-π stacking interactions, similar to triazole-containing analogs (). However, triazoles often exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

Research Implications and Limitations

Structural analogs indicate that:

  • The oxazolidine core may confer conformational flexibility, enabling interactions with diverse biological targets.
  • Further studies should focus on synthesizing the target compound using and methodologies, followed by crystallographic () and spectroscopic () characterization to validate its structure and stability.

Biological Activity

The compound (3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazolidine ring structure with substituents that include chlorophenyl and imidazolyl groups. The presence of these functional groups is significant in determining its biological activity.

Antimicrobial Properties

Research has indicated that oxazolidine derivatives exhibit antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that oxazolidines can inhibit the growth of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound was evaluated in various cancer cell lines. In vitro studies revealed that it exhibits selective toxicity towards certain types of cancer cells. For instance, a related compound was tested against human tumor cell lines from different cancers including leukemia and melanoma, showing promising results in selectively inducing apoptosis in these cells .

Cell Line IC50 (µM) Activity
Leukemia15High cytotoxicity
Melanoma25Moderate cytotoxicity
Colon Cancer30Low cytotoxicity

The proposed mechanism of action for the biological activity of this compound involves the inhibition of protein synthesis in bacteria and cancer cells. The oxazolidine structure is believed to interfere with ribosomal function, thereby halting bacterial growth and cancer cell proliferation . This mechanism aligns with other known oxazolidinone antibiotics which target the 50S ribosomal subunit.

Case Studies

A clinical study involving a derivative of this compound was conducted to assess its efficacy in treating resistant bacterial infections. Patients with chronic infections caused by resistant strains were administered the compound over a six-week period. Results indicated a significant reduction in bacterial load, supporting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the chlorophenyl and imidazolyl groups can enhance or diminish biological activity. For example, increasing the electron-withdrawing capacity of substituents on the aromatic rings has been correlated with increased cytotoxicity against cancer cells .

Q & A

Q. Table 1: Example Synthetic Parameters

StepReagent/ConditionPurposeReference
1(R)-BINOL-derived catalystEnantioselective alkylation
2Chiral stationary phase (IA column)Enantiomer separation

Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., imidazole and chlorophenyl groups) .
  • X-ray Crystallography : Resolve absolute stereochemistry, as shown in structural reports for analogous oxazolidine derivatives .
  • HRMS : Validate molecular weight and fragmentation patterns .

How should solubility challenges be addressed in biological assays?

Methodological Answer:

  • In Vitro Formulation : Use DMSO stock solutions (≤10% v/v) with PBS or cell media for dilution .
  • Surfactants : Add 0.1% Tween-80 to improve aqueous solubility .
  • Co-Solvents : Ethanol or PEG-400 for oral dosing in pharmacokinetic studies .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide structural modifications for enhanced bioactivity?

Methodological Answer:

  • Core Modifications : Replace imidazole with triazole (see triazolo[3,4-a]isoquinoline analogs ) to alter hydrogen-bonding interactions.
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-chlorophenyl moiety to enhance target binding, as seen in tri-substituted imidazole derivatives .

Q. Table 2: SAR Trends in Analogous Compounds

ModificationObserved EffectReference
Imidazole → TriazoleIncreased metabolic stability
4-Cl → 4-NO2_210-fold higher enzyme inhibition

How to resolve contradictions in biological activity between synthesis batches?

Methodological Answer:

  • Purity Analysis : Quantify impurities via HPLC-MS; trace levels of diastereomers (e.g., 3S,5R) may antagonize activity .
  • Stereochemical Confirmation : Re-analyze enantiomeric excess (EE) using circular dichroism (CD) spectroscopy .
  • Biological Replicates : Conduct dose-response assays in triplicate to rule out experimental variability .

What computational tools predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., CYP51 for antifungal studies) .
  • MD Simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR Models : Train models using descriptors like LogP and polar surface area (PSA) from PubChem data .

How to stabilize reactive intermediates during multi-step synthesis?

Methodological Answer:

  • Protective Groups : Temporarily protect imidazole NH with Boc groups during alkylation steps .
  • In Situ Monitoring : Use FTIR to track intermediates (e.g., carbonyl stretches at 1700–1750 cm1^{-1}) .
  • Low-Temperature Quenching : Halt reactive intermediates (e.g., oxazolidinone precursors) at –78°C .

What strategies validate enantiomer-specific biological activity?

Methodological Answer:

  • Chiral Separation : Resolve enantiomers via preparative HPLC .
  • Enantiomer-Specific Assays : Test isolated (3R,5R) and (3S,5S) forms in enzyme inhibition assays (IC50_{50} comparisons) .
  • Crystallographic Analysis : Co-crystallize active enantiomer with target protein to confirm binding mode .

How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor purity loss with UPLC .

What analytical workflows manage structural complexity in analogs?

Methodological Answer:

  • Fragment-Based Design : Synthesize and test fragments (e.g., chlorophenyl-oxazolidine core) before adding substituents .
  • Parallel Synthesis : Use combinatorial libraries to screen substituents at the 3-imidazolylmethyl position .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Reactant of Route 2
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.